

"N-Propyl hexylone hydrochloride vs. N-Ethyl hexylone: a comparative analytical study"

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Compound of Interest

Compound Name: *N-Propyl hexylone hydrochloride*

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A Comparative Analytical Study: N-Propyl Hexylone Hydrochloride vs. N-Ethyl Hexylone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analytical study of two synthetic cathinones: **N-Propyl hexylone hydrochloride** and N-Ethyl hexylone. The information presented is intended for research and forensic applications only and is based on available experimental data.

Chemical Structures and Properties

Feature	N-Propyl Hexylone Hydrochloride	N-Ethyl Hexylone
Chemical Structure		
Formal Name	1-(1,3-benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride[1]	1-(1,3-benzodioxol-5-yl)-2-(ethylamino)-1-hexanone[2][3]
Molecular Formula	C ₁₆ H ₂₃ NO ₃ • HCl[1]	C ₁₅ H ₂₁ NO ₃ [2][3]
Formula Weight	313.8 g/mol [1]	263.3 g/mol [3]
Appearance	Crystalline solid[1]	Off-white solid material[3]
UV λmax	236, 282, 320 nm[1]	236, 282, 320 nm[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for the identification of synthetic cathinones. The retention time and mass spectrum provide a unique fingerprint for each compound. While a direct comparative study under identical chromatographic conditions is not readily available in the reviewed literature, analysis of individual compound data allows for a discussion of their expected behavior.

N-Ethyl Hexylone:

The mass spectrum of N-Ethyl hexylone is characterized by a prominent fragment ion at m/z 114. Other significant fragments are observed at m/z 58 and m/z 149.[4] The fragmentation pattern is consistent with the cleavage of the alkylamino side chain.

N-Propyl Hexylone Hydrochloride:

Specific GC-MS data for N-Propyl hexylone from peer-reviewed literature is limited. However, based on the fragmentation patterns of other N-alkylated cathinones, it is expected to undergo alpha-cleavage, resulting in a characteristic iminium ion. The primary fragmentation would likely involve the loss of the propylamino group and cleavage of the hexyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of synthetic cathinones and for differentiating between isomers.

N-Ethyl Hexylone:

Detailed ^1H and ^{13}C NMR data for N-Ethyl hexylone (referred to as N-ethyl-2-amino-1-phenylhexan-1-one hydrochloride in the study) has been published.[5] The spectra reveal characteristic signals for the ethylamino group, the hexyl chain, and the benzodioxole ring system.

- ^1H NMR (DMSO- d_6): Key signals include two broad singlets for the N^+H_2 protons (δ 9.61, 9.18 ppm), aromatic protons, a triplet for the methine proton (δ 5.28 ppm), and multiplets for the ethyl and hexyl chain protons.[5]

- ^{13}C NMR (DMSO-d_6): The spectrum shows a carbonyl resonance at δ 196.8 ppm and a characteristic methinic carbon signal at δ 61.0 ppm, along with signals for the aromatic and aliphatic carbons.[5]

N-Propyl Hexylone Hydrochloride:

Experimentally obtained NMR data for **N-Propyl hexylone hydrochloride** is not widely available in the reviewed scientific literature. Theoretical predictions and comparison with structurally similar compounds would be necessary for its spectral interpretation.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of analytical results. The following are representative methodologies for the analysis of synthetic cathinones.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Synthetic Cathinones:

A typical GC-MS method for the analysis of synthetic cathinones involves the following steps:



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Caption: A typical workflow for the analysis of synthetic cathinones by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

The following outlines a general procedure for acquiring NMR spectra of synthetic cathinones:

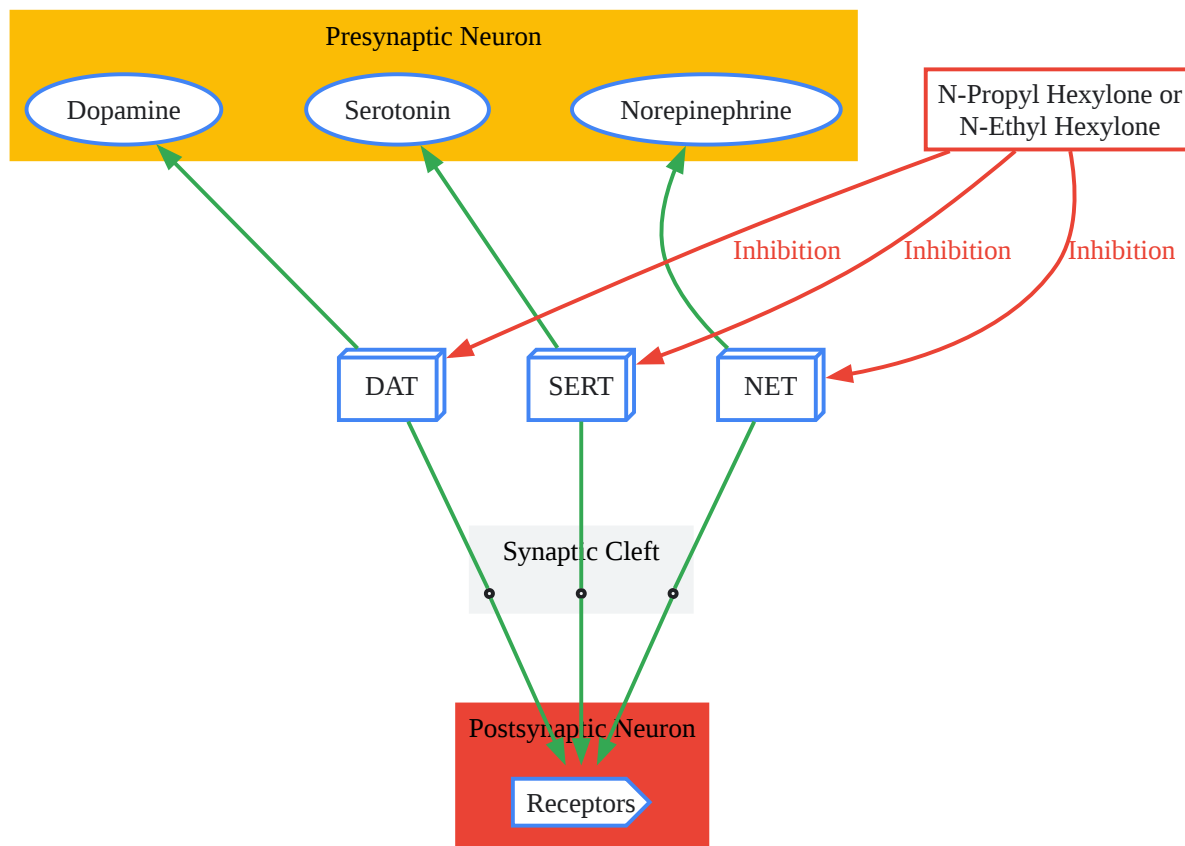


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Caption: General workflow for structural elucidation of synthetic cathinones using NMR.

Signaling Pathway Considerations

Synthetic cathinones are known to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Their primary mechanism of action is typically as reuptake inhibitors, leading to increased extracellular concentrations of these neurotransmitters. The specific affinity for each transporter can vary significantly between different cathinone analogs, influencing their pharmacological effects.



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Caption: Putative mechanism of action for N-Propyl Hexylone and N-Ethyl Hexylone.

Conclusion

N-Propyl hexylone hydrochloride and N-Ethyl hexylone are structurally similar synthetic cathinones. Their differentiation requires robust analytical techniques such as GC-MS and NMR spectroscopy. While detailed analytical data for N-Ethyl hexylone is available in the scientific literature, there is a comparative lack of such data for **N-Propyl hexylone hydrochloride**. Further research is needed to fully characterize and directly compare the

analytical profiles of these two compounds under standardized conditions. This will aid in their unambiguous identification in forensic and research settings.

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References

- 1. researchgate.net [researchgate.net]
- 2. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monographs [cfsre.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Spectroscopic characterization and crystal structures of four hydrochloride cathinones: N-ethyl-2-amino-1-phenylhexan-1-one (hexen, NEH), N-methyl-2-amino-1-(4-methylphenyl)-3-methoxypropan-1-one (mexedrone), N-ethyl-2-amino-1-(3,4-methylenedioxyphenyl)pentan-1-one (ephylone) and N-butyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-chlorobutylcathinone) | springermedizin.de [springermedizin.de]
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